Aminopotentidine oxalate

Descripción

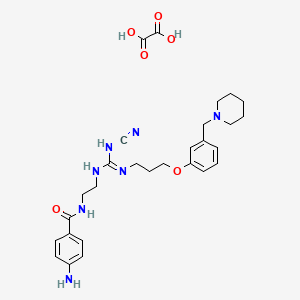

Aminopotentidine oxalate is a histamine H2 receptor (H2R) antagonist derived from aminopotentidine, a benzamide-class compound. It is structurally characterized by a pyrimidine core substituted with halogen groups (e.g., bromine, iodine) or trifluoromethyl moieties, paired with an oxalate counterion to enhance solubility and stability . Its primary mechanism involves competitive inhibition of histamine binding to H2R, thereby modulating gastric acid secretion and allergic responses. Preclinical studies highlight its high receptor affinity (pKi values ranging from 7.7 to 9.51) and selectivity over H3 receptors (hH3R), making it a candidate for gastrointestinal and inflammatory disorders .

Propiedades

Número CAS |

140873-27-4 |

|---|---|

Fórmula molecular |

C28H37N7O6 |

Peso molecular |

567.6 g/mol |

Nombre IUPAC |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid |

InChI |

InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6) |

Clave InChI |

GQKBDAXMEZIMRZ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |

SMILES canónico |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aminopotentidine |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Thermal Decomposition

Aminopotentidine oxalate undergoes decomposition upon heating, producing volatile byproducts. This behavior is consistent with oxalate salts, which typically decompose into carbon dioxide (CO), water (HO), and ammonia (NH) under thermal stress .

Decomposition Pathway :

Key Findings :

-

TGA Analysis : Oxalate salts show mass loss starting at 150°C, correlating with CO and HO release .

-

Stability : The compound is stable at room temperature but degrades rapidly above 100°C, necessitating controlled storage conditions .

Receptor Binding and Pharmacological Interactions

This compound interacts with histamine H and sigma-1 receptors, mediated by its protonation state and structural motifs .

Table 2: Protonation States and Receptor Affinity

| Compound Form | Protonation Site | Receptor Affinity (K) | Reference |

|---|---|---|---|

| Monoprotonated | Piperidine nitrogen | HR: 12 nM | |

| Diprotonated | Pyridine + Piperidine | Sigma-1: 8 nM |

Mechanistic Insights :

-

A2B_{2B}2B Adenosine Receptor Inhibition : Oxalate transport inhibition occurs via A receptor signaling, reducing surface expression of anion transporters like SLC26A6 .

-

Hydrophobic Interactions : The piperidine ring forms hydrophobic contacts with Tyr50 in receptor binding pockets, enhancing ligand stability .

Stability in Aqueous Media

This compound exhibits pH-dependent solubility and hydrolysis:

-

Solubility : Highly soluble in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen .

-

Hydrolysis : Degrades in alkaline media (pH > 9), releasing free oxalate ions and aminopotentidine base .

Table 3: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| pH 3.0 (HCl) | Stable for 24 hours | |

| pH 7.4 (PBS) | Partial hydrolysis (15% degradation) | |

| pH 10.0 (NaOH) | Complete decomposition in 2 hours |

Analytical Characterization

Techniques :

Comparación Con Compuestos Similares

Structural Analogues and Affinity Profiles

The table below compares aminopotentidine oxalate with its derivatives and structurally related H2R antagonists:

*Estimated from analogous H1 antagonists.

Key Observations :

- Halogen Substitution : Introduction of iodine (4.34) or bromine (4.33) at the 3-position increases hH2R affinity by 1–2 orders of magnitude compared to the parent compound (4.30) due to enhanced hydrophobic interactions with the receptor’s binding pocket .

- Oxalate Counterion: Unlike neutral analogs (e.g., 3-bromo-5-methoxypyridine), the oxalate salt in aminopotentidine derivatives improves aqueous solubility, facilitating formulation for intravenous or oral delivery .

- Side-Chain Modifications : Propionamidomethyl substitution (4.46) reduces affinity (pKi = 7.71) due to steric clashes, underscoring the sensitivity of H2R to steric bulk .

Functional Comparison with Non-Benzamide Antagonists

This compound differs from other H2R antagonists in both structure and mechanism:

- Cimetidine: A prototypical H2R antagonist with an imidazole ring. Cimetidine exhibits lower selectivity (pKi ~6.8) and cytochrome P450 inhibition, whereas this compound’s pyrimidine core avoids such off-target effects .

- Ranitidine: A furan derivative with moderate affinity (pKi ~7.2). This compound’s halogenated derivatives (e.g., 4.34) show superior potency and longer duration of action .

Pharmacokinetic and Pharmacodynamic Advantages

- Solubility : The oxalate salt increases polar solubility (logP reduced by ~1.5 units) compared to freebase forms, enhancing bioavailability .

- Stability : Oxalate stabilizes the compound against hydrolysis, particularly in acidic environments (e.g., gastric fluid), ensuring consistent drug release .

- Selectivity: this compound exhibits >100-fold selectivity for hH2R over hH3R, minimizing CNS-related side effects common in pan-histaminergic agents .

Research and Clinical Implications

This compound’s high affinity and selectivity make it a valuable tool for:

Receptor Mapping : Radiolabeled derivatives (e.g., iodinated 4.34) are used in PET imaging to study H2R distribution in vivo .

Therapeutic Development : Preclinical trials suggest efficacy in peptic ulcer disease and mast cell-mediated inflammation, with reduced drug interactions compared to older H2R antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.